molecular formula C9H15NO2 B3276189 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester CAS No. 63618-00-8

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester

Cat. No.: B3276189
CAS No.: 63618-00-8
M. Wt: 169.22 g/mol
InChI Key: UBJNCDJYIYPOIQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 3-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-12-8(11)9-4-7(9)5-10(2)6-9/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJNCDJYIYPOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207647
Record name Ethyl 3-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63618-00-8
Record name Ethyl 3-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63618-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

Core Modifications :
  • Position of Ester Group: Shifting the ester from position 1 to 6 (e.g., vs.
  • Halogenation: Fluorination at 6,6-positions () enhances metabolic stability and membrane permeability. Benzyl Groups: Increase lipophilicity and π-π stacking capabilities, useful in CNS-targeting compounds .
Physicochemical Properties :
  • Solubility : Hydrochloride salts () improve aqueous solubility, critical for injectable formulations.
  • Melting Points : Methyl esters () often exhibit higher melting points than ethyl analogs due to tighter crystal packing.

Biological Activity

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester is a heterocyclic compound characterized by a bicyclic structure that incorporates a nitrogen atom within its ring system. This compound has garnered attention due to its diverse biological activities and applications in medicinal chemistry, particularly as an intermediate in the synthesis of antiviral agents.

  • IUPAC Name: 3-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, ethyl ester
  • Molecular Formula: C₈H₁₃NO₂
  • CAS Number: 63618-02-0
  • Molecular Weight: 141.17 g/mol

Synthesis Methods

The synthesis of this compound typically involves cyclopropanation reactions, which can be catalyzed by transition metals such as ruthenium or palladium. The following table summarizes common synthetic routes:

Method Description
Intramolecular CyclopropanationUses alpha-diazoacetates and transition metal catalysts for high yields.
Palladium-Catalyzed ReactionsInvolves cyclopropanation of internal alkenes with N-tosylhydrazones.

The biological activity of this compound is primarily attributed to its role as a protease inhibitor. It binds to the active sites of viral proteases, inhibiting the cleavage of viral polyproteins and thereby disrupting viral replication processes.

Antiviral Applications

This compound has been identified as a key intermediate in the synthesis of several antiviral medications:

  • Boceprevir : Used in the treatment of hepatitis C.
  • PF-07321332 : An investigational drug for COVID-19, demonstrating potent inhibition against SARS-CoV-2 main protease with an EC50 value of 1364 nM in vitro .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antiviral Efficacy : Research indicates that PF-07321332, derived from this compound, exhibits significant antiviral activity against multiple coronaviruses, including SARS-CoV-1 and MERS .
  • Pharmacokinetics : In vivo studies demonstrated that PF-07321332 maintained effective plasma concentrations that correlate with its antiviral efficacy .
  • Enzyme Interaction Studies : The compound has been utilized in studies focusing on enzyme mechanisms and protein-ligand interactions, showcasing its versatility in biochemical research .

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

Compound Structure Biological Activity
6,6-Dimethyl-3-azabicyclo[3.1.0]hexaneAdditional methyl groupsAltered chemical properties and activity
3-Azabicyclo[3.1.0]hexane-1-carboxylic acidParent acid structureSimilar protease inhibition capabilities
3-Methyl-3-azabicyclo[3.1.0]hexaneEthyl ester derivativeDifferent solubility and reactivity profiles

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester?

  • Methodology : The compound is synthesized via cyclopropanation and condensation reactions. For example, dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate yields the bicyclic core. Subsequent esterification or functional group modifications (e.g., hydrolysis, hydrogenation) are employed to introduce the methyl and ethyl ester groups .
  • Key Steps :

  • Cyclopropanation under inert atmosphere (N₂ or Ar) to prevent side reactions.
  • Use of Pd/C catalysts for hydrogenation steps to reduce intermediates (e.g., debenzylation) .
  • Purification via column chromatography (silica gel, petroleum ether:ethyl acetate eluent) to isolate isomers .

Q. How is the structural configuration of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR validate stereochemistry (e.g., exo/endo isomer differentiation via coupling constants) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the bicyclic framework .
  • IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .
    • Example : In exo-6-amino derivatives, NH₂ proton signals appear as broad singlets (δ 1.2–1.5 ppm), while bicyclic protons show distinct splitting patterns .

Q. What are the typical chemical reactions involving this compound?

  • Reaction Types :

Reaction TypeReagentsPurposeExample Application
Hydrolysis NaOH (aqueous)Convert ester to carboxylic acid for further derivatizationPrecursor to bioactive carboxylic acids
Reduction LiAlH₄Reduce esters to alcohols for hydroxylated analogsSynthesis of alcohol intermediates
Substitution Nucleophiles (e.g., amines)Modify the ester groupPreparation of amide derivatives for enzyme studies
  • Note : Reaction conditions (e.g., solvent polarity, temperature) critically influence regioselectivity due to steric hindrance in the bicyclic structure .

Advanced Research Questions

Q. How are stereochemical challenges addressed during synthesis?

  • Challenges : The bicyclic core generates exo/endo isomers, complicating enantiomeric purity.
  • Solutions :

  • Catalytic Asymmetric Synthesis : Dirhodium(II) catalysts with chiral ligands (e.g., Rh₂(S-PTAD)₄) induce enantioselectivity in cyclopropanation .
  • Dynamic Resolution : Use of chiral auxiliaries (e.g., Boc-protected amines) to bias isomer formation during crystallization .
  • Chromatographic Separation : Reverse-phase HPLC with chiral columns resolves diastereomers (e.g., using CHIRALPAK® AD-H) .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Key Considerations :

  • One-Pot Reactions : Combining ester hydrolysis and cyclization steps minimizes intermediate losses (e.g., NaOH-mediated hydrolysis followed by in situ acid catalysis) .
  • Flow Chemistry : Continuous flow systems enhance reproducibility in cyclopropanation steps by maintaining consistent pressure and temperature .
  • Byproduct Mitigation : Addition of molecular sieves or scavenger resins (e.g., QuadraSil® AP) absorbs excess reagents during esterification .

Q. What role does this compound play in enzyme inhibition studies?

  • Applications :

  • IDH1 Inhibition : Derivatives (e.g., compound 43 in ) act as allosteric inhibitors of mutant isocitrate dehydrogenase 1 (R132H IDH1), relevant to leukemia research .
  • Mechanistic Insight : The bicyclic structure mimics transition states in enzymatic reactions (e.g., binding to ATP pockets in kinases) .
    • Assay Design :
  • Kinetic Studies : Use of fluorescence polarization assays to measure IC₅₀ values (e.g., competitive binding with NADPH in IDH1 mutants) .
  • Structural Analysis : Co-crystallization with target enzymes (e.g., X-ray structures deposited in PDB) reveals binding modes .

Q. How can contradictions in biological activity data among structural analogs be resolved?

  • Case Study : highlights varying enzyme inhibition (e.g., "Moderate" vs. "Limited" activity in azabicyclo analogs).
  • Resolution Strategies :

  • SAR Analysis : Systematic variation of substituents (e.g., replacing methyl with trifluoromethyl) to correlate structure with activity .
  • Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) identify steric/electronic mismatches in less active analogs .
  • Metabolic Stability Testing : Assess off-target effects via cytochrome P450 inhibition assays .

Q. What computational methods are used to model interactions of this compound with biological targets?

  • Approaches :

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulates binding stability in enzyme pockets (e.g., 100-ns simulations in GROMACS) .
  • QSAR Modeling : Builds predictive models using descriptors like LogP, polar surface area, and H-bond donors .
    • Example : MD simulations of IDH1 mutants show that the bicyclic core stabilizes a closed conformation, preventing NADPH binding .

Data Contradiction Analysis

Example : In , analogs with similar azabicyclo cores exhibit divergent biological activities (e.g., antiviral vs. no activity).

  • Root Cause :
    • Steric Effects : Bulky substituents (e.g., tert-butyl in 2-Boc derivatives) hinder enzyme binding .
    • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity, improving inhibitor potency .
  • Validation : Comparative crystallography (active vs. inactive analogs) confirms steric clashes in low-activity compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester
Reactant of Route 2
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester

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